4-amino-N-ethyl-3-fluorobenzamide
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Overview
Description
4-amino-N-ethyl-3-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, an ethyl group, and a fluorine atom attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-ethyl-3-fluorobenzamide typically involves multiple steps. One common method starts with the nitration of para-fluoroaniline, followed by reduction to obtain the corresponding amine. This amine is then subjected to an amidation reaction with ethyl chloroformate to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often include continuous flow reactions and the use of automated systems to ensure high yield and purity. The industrial process may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-ethyl-3-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while reduction can produce various amines. Substitution reactions can result in the formation of different substituted benzamides.
Scientific Research Applications
4-amino-N-ethyl-3-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-amino-N-ethyl-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-fluorobenzamide
- 4-bromo-N-ethyl-3-fluorobenzamide
- N-(4-fluorophenyl)-3-bromobenzamide
Uniqueness
4-amino-N-ethyl-3-fluorobenzamide is unique due to the presence of both an amino group and a fluorine atom on the benzamide core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry. The ethyl group further enhances its reactivity and potential for modification.
Properties
Molecular Formula |
C9H11FN2O |
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Molecular Weight |
182.19 g/mol |
IUPAC Name |
4-amino-N-ethyl-3-fluorobenzamide |
InChI |
InChI=1S/C9H11FN2O/c1-2-12-9(13)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3,(H,12,13) |
InChI Key |
XCMALVWYRDBHMY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)N)F |
Origin of Product |
United States |
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